Fluorescein-PEG2-Azide
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Overview
Description
Fluorescein-PEG2-Azide is a green-emitting fluorescent dye derivative with an excitation/emission maximum of 494/517 nm. It contains an azide group, which enables Click Chemistry, a powerful tool for bioconjugation and molecular labeling. The hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media and reduces steric hindrance during binding .
Scientific Research Applications
Fluorescein-PEG2-Azide has a wide range of applications in scientific research, including:
Chemistry: Used in Click Chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in fluorescent labeling of biomolecules for imaging and tracking in live cells.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of biosensors and fluorescent probes for environmental monitoring
Mechanism of Action
Target of Action
Fluorescein-PEG2-Azide is a heterofunctional fluorescent PEG derivative . Its primary targets are molecules containing alkyne groups . The azide group in the compound enables Click Chemistry, a powerful tool for bioconjugation, allowing the compound to bind to these targets .
Mode of Action
The compound interacts with its targets through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) . This reaction results in the formation of a stable triazole ring, creating a strong covalent bond between the this compound and the target molecule .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the target molecule. As a fluorescent dye derivative, it is often used to visualize and track the behavior of target molecules in various biochemical pathways .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of this compound’s action is the fluorescent labeling of target molecules . This allows for the visualization and tracking of these molecules, aiding in various research applications, such as studying protein function, cellular processes, and biochemical pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence properties might be affected by the pH and temperature of the environment . Additionally, the presence of copper ions is necessary for the CuAAC reaction .
Future Directions
Fluorescence imaging is an important method in the field of biomedicine. Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption . Fluorescein-PEG2-Azide, with its excellent photophysical properties, could play a significant role in these developments .
Biochemical Analysis
Biochemical Properties
Fluorescein-PEG2-Azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This interaction allows this compound to bind to various biomolecules, enabling Click Chemistry .
Cellular Effects
Due to its fluorescent properties, it can be used to trace and study the effects of various biochemical reactions within cells .
Molecular Mechanism
This compound’s mechanism of action is primarily through its role as a linker in the synthesis of PROTACs . It can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This allows it to bind to various biomolecules and exert its effects at the molecular level .
Metabolic Pathways
It is known to be involved in the synthesis of PROTACs .
Transport and Distribution
Its hydrophilic PEG spacer arm is known to increase its solubility in aqueous media , which may influence its distribution.
Subcellular Localization
Due to its fluorescent properties, it can be used to trace and study the localization of various biochemical reactions within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorescein-PEG2-Azide is synthesized through a series of chemical reactions involving the attachment of a PEG spacer to fluorescein, followed by the introduction of an azide group. The typical synthetic route involves:
PEGylation: The attachment of PEG to fluorescein to form Fluorescein-PEG.
The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or dichloromethane (DCM) to ensure solubility and proper reaction kinetics .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions
Fluorescein-PEG2-Azide undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes in the presence of a copper catalyst to form triazoles.
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts, alkynes, and solvents like DMSO or DMF.
Substitution Reactions: Azide salts (e.g., sodium azide), polar aprotic solvents like acetonitrile.
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.
Major Products Formed
Click Chemistry: Triazole derivatives.
Substitution Reactions: Alkyl azides.
Reduction: Primary amines.
Comparison with Similar Compounds
Similar Compounds
Alexa Fluor 488 Azide: Another green-emitting fluorescent dye with similar excitation/emission properties.
Oregon Green 488 Azide: A fluorescent dye used for similar applications in molecular labeling and imaging.
Tetramethylrhodamine (TAMRA) Azide: A red-emitting fluorescent dye used in bioconjugation
Uniqueness
Fluorescein-PEG2-Azide is unique due to its combination of a fluorescein moiety and a PEG spacer, which enhances its solubility and reduces steric hindrance. This makes it particularly suitable for applications requiring high solubility and minimal interference with biological processes .
Properties
IUPAC Name |
1-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O7S/c28-32-30-8-10-37-12-11-36-9-7-29-26(40)31-16-1-4-20-19(13-16)25(35)39-27(20)21-5-2-17(33)14-23(21)38-24-15-18(34)3-6-22(24)27/h1-6,13-15,33-34H,7-12H2,(H2,29,31,40) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPFCAHUXVVHPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCOCCOCCN=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.